3-Chloro-5-ethyl-2-methoxybenzaldehyde
Overview
Description
Scientific Research Applications
Antioxidant Activity
3-Chloro-4-hydroxy-5-methoxybenzaldehyde, a compound related to 3-Chloro-5-ethyl-2-methoxybenzaldehyde, has been studied for its antioxidant activity. This compound was synthesized through chlorination of vanillin and tested using the DPPH method, demonstrating significant antioxidant properties (Rijal, Haryadi, & Anwar, 2022).
Solubility and Activity Coefficient
Research on 5-chloro-4-hydroxy-3-methoxybenzaldehyde, closely related to 3-Chloro-5-ethyl-2-methoxybenzaldehyde, has provided new data regarding its solubility in water across different temperatures. The study used high-performance liquid chromatography (HPLC) and total organic carbon (TOC) techniques to measure solubility and activity coefficients (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Photochemistry and Structure
3-Chloro-4-methoxybenzaldehyde, another similar compound, was investigated for its conformational isomerization and photochemistry in cryogenic inert matrices. This study contributes to understanding the structure and reactivity of halogen- and methoxy-substituted benzaldehydes in various fields, including the fragrance industry and drug manufacturing (Ildiz, Konarska, & Fausto, 2019).
Catalytic Applications
The reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole resulted in a compound used in the synthesis of a molybdenum(VI) complex. This complex, encapsulated in zeolite Y, proved to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Mechanism of Action
Mode of Action
Similar compounds have been known to undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound may interact with its targets through similar mechanisms.
Result of Action
Similar compounds have been known to form oximes and hydrazones when they react with hydroxylamine or hydrazine .
properties
IUPAC Name |
3-chloro-5-ethyl-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-4-8(6-12)10(13-2)9(11)5-7/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBOLYJQVGNAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethyl-2-methoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.